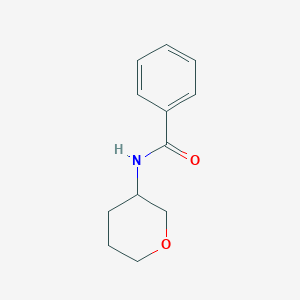

N-(Tetrahydro-2H-pyran-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(Tetrahydro-2H-pyran-3-yl)benzamide is a benzamide derivative featuring a tetrahydro-2H-pyran-3-yl substituent attached to the amide nitrogen. The compound exists in enantiomeric forms, with the (S)-enantiomer having the CAS number 2165689-24-5 and a molecular formula of C₁₂H₁₅NO₂ (molecular weight: 205.25 g/mol) . It is typically stored under dry, sealed conditions at room temperature and carries hazard warnings for oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Tetrahydro-2H-pyran-3-yl)benzamide typically involves the reaction of benzoyl chloride with tetrahydro-2H-pyran-3-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Reactants: Benzoyl chloride and tetrahydro-2H-pyran-3-amine.

Solvent: Anhydrous dichloromethane or another suitable organic solvent.

Base: Triethylamine.

Temperature: Room temperature to slightly elevated temperatures (20-40°C).

Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Tetrahydro-2H-pyran-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(Tetrahydro-2H-pyran-3-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Tetrahydro-2H-pyran-3-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydro-2H-pyran-3-yl group can enhance the compound’s binding affinity and specificity for its target, while the benzamide moiety can contribute to its overall stability and solubility.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Research Findings

The (R)-enantiomer (CAS 1347675-92-6) is available at 95% purity, suggesting specialized applications in enantioselective synthesis .

Functional Group Impact :

- The tetrahydro-2H-pyran-3-yl group in the target compound introduces a cyclic ether moiety, enhancing solubility in polar solvents compared to purely aromatic analogs like Rip-B .

- The N,O-bidentate directing group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide demonstrates efficacy in metal-catalyzed C–H bond functionalization, a property that could extend to the pyran-containing analog if similar coordination sites are accessible .

Synthetic Efficiency :

- Rip-B was synthesized in 80% yield via a straightforward 30-minute reaction, highlighting the efficiency of benzamide formation using reactive acyl chlorides .

- Structural characterization of analogs (e.g., X-ray crystallography in , NMR in ) underscores the reliability of these methods for verifying benzamide derivatives.

Safety and Handling :

- N-(Tetrahydro-2H-pyran-3-yl)benzamide’s hazard profile (H302, H315, H319, H335) aligns with common benzamide risks, though specific precautions (e.g., sealed storage) are emphasized .

Biological Activity

N-(Tetrahydro-2H-pyran-3-yl)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a tetrahydro-2H-pyran ring fused with a benzamide moiety, which allows it to interact with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₅NO₂. The compound features a six-membered ring containing five carbon atoms and one oxygen atom, along with an amide functional group that enhances its ability to form hydrogen bonds and engage in electrostatic interactions with biological macromolecules.

1. Interaction with Biological Targets

Preliminary studies indicate that this compound may act as a ligand for various receptors and enzymes. The presence of the amide group facilitates crucial interactions that can modulate the activity of these biological targets. This compound has been linked to potential anti-inflammatory and analgesic properties, similar to other compounds with analogous structures.

2. Pharmacological Studies

Research has highlighted several pharmacological activities associated with this compound:

- Anti-inflammatory Activity : Compounds with similar structures have demonstrated the ability to reduce inflammation, suggesting that this compound may exhibit similar effects.

- Analgesic Effects : The compound is hypothesized to possess pain-relieving properties, potentially making it useful in pain management therapies.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds can provide insights into its pharmacological potential.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tetrahydro-2H-pyran-4-amine | Amine group on the fourth carbon | Different reactivity due to amine position |

| Tetrahydro-2H-pyran-2-amine | Amine group on the second carbon | Varying steric effects compared to N-(tetrahydro...) |

| 3-Aminotetrahydrofuran | Five-membered ring analog | Smaller ring size alters electronic properties |

| N-(Tetrahydrofuran-3-yl)benzamide | Similar benzamide structure | Variation in ring size affects stability and reactivity |

This table illustrates how the unique positioning of functional groups in this compound contributes significantly to its reactivity and interaction profiles compared to its isomers and analogs.

Case Study: Anticancer Potential

Research on related benzamide derivatives has shown promising results in anticancer applications. For instance, studies involving dual inhibitors targeting CDC25 and HDAC for treating triple-negative breast cancer (TNBC) have demonstrated significant cytotoxicity against cancer cells while sparing non-malignant cells . Although not directly tested, the structural similarities suggest that this compound could be explored for similar anticancer activities.

In Vitro Studies

In vitro assays have been utilized to evaluate the binding affinity of this compound to various receptors. Techniques such as surface plasmon resonance (SPR) and fluorescence polarization are commonly employed to assess these interactions, providing insights into the compound's pharmacodynamics.

Properties

IUPAC Name |

N-(oxan-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(10-5-2-1-3-6-10)13-11-7-4-8-15-9-11/h1-3,5-6,11H,4,7-9H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTOAACFCMVXAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.